5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic molecule featuring a triazolo[3,2-b]thiazol-6-ol core substituted with a [4-(3-chlorophenyl)piperazin-1-yl] group and a thiophen-2-ylmethyl moiety. Its structure integrates a piperazine ring linked to a 3-chlorophenyl group, a thiophene ring, and a fused triazole-thiazole system. The 3-chlorophenyl group is a recurring pharmacophore in serotonin receptor ligands (e.g., trazodone derivatives, see ), while the thiophene and triazole-thiazole components may enhance binding to enzymes or receptors through π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS2/c20-13-3-1-4-14(11-13)23-6-8-24(9-7-23)16(15-5-2-10-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-5,10-12,16,26H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBUDDQBJBLCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazolothiazole core, followed by the introduction of the piperazine and thiophene groups through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. The choice of solvents, reagents, and catalysts would be influenced by factors such as cost, availability, and environmental impact. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can undergo various chemical reactions, including:
Oxidation: The thiophene ring may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features may enable it to bind to specific sites, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Detailed studies would be required to determine the specific effects and therapeutic potential of “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol”.
Industry
In the industrial sector, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications would be optimized for cost-effectiveness and sustainability.
Mechanism of Action
The mechanism of action of “5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s closest analogs differ in substituents on the piperazine ring, aromatic systems, and alkyl groups on the triazole-thiazole core. Key examples include:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | |
|---|---|---|---|---|
| Target Compound | Thiophen-2-yl, 4-(3-chlorophenyl)piperazin-1-yl | ~470.95<sup>†</sup> | ~3.8 | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b]thiazol-6-ol | 4-Ethoxy-3-methoxyphenyl, methyl (triazole) | 554.06 | ~4.2 | |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b]thiazol-6-ol | 4-Ethylpiperazine, ethyl (triazole) | 457.98 | ~4.0 |
<sup>*</sup>Calculated using fragment-based methods.
<sup>†</sup>Estimated based on analogous structures in –2.
- Aromatic Systems : Replacement of thiophen-2-yl with a 4-ethoxy-3-methoxyphenyl group () introduces bulkier, polar substituents, likely increasing solubility in polar solvents but reducing blood-brain barrier permeability compared to the target compound’s thiophene .
- Alkyl Groups : Methyl/ethyl substitutions on the triazole (–2) marginally increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Pharmacological and Binding Profiles
- Serotonin Receptor Affinity : The 3-chlorophenylpiperazine moiety is a hallmark of 5-HT1A ligands (e.g., trazodone derivatives in ). The target compound’s thiophene may confer unique steric or electronic effects on receptor binding compared to phenyl-substituted analogs .
- Antimicrobial Activity : Triazolo-thiazole derivatives with chlorophenyl groups (e.g., ) exhibit moderate-to-strong activity against Staphylococcus aureus and Candida albicans. The thiophene’s sulfur atom in the target compound could enhance interactions with microbial enzymes, analogous to 1,3,4-thiadiazole derivatives in .
- Enzyme Inhibition: Molecular docking studies () suggest triazolo-thiadiazoles with methoxyphenyl groups inhibit fungal 14-α-demethylase. The target compound’s thiophene might compete with lanosterol for binding in a similar mechanism .
Research Implications
The compound’s structural hybridity positions it as a candidate for dual 5-HT receptor modulation and antimicrobial action. However, its thiophene substituent distinguishes it from phenyl-based analogs, warranting further studies on:
- Selectivity : Comparative binding assays against 5-HT1A, 5-HT2A, and dopamine receptors.
- ADMET Profiles : Thiophene’s impact on metabolic stability (e.g., CYP450 interactions) versus phenyl/alkoxy-substituted analogs.
- Antifungal Efficacy : Direct comparison with ’s triazolo-thiadiazoles against C. albicans .
Biological Activity
The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including a piperazine ring, a thiophene group, and a triazole-thiazole scaffold. The combination of these structures suggests a multifaceted mechanism of action that may be beneficial in treating various diseases.
Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates the presence of:
- Chlorophenyl group: Contributes to lipophilicity and potential interactions with biological targets.
- Piperazine moiety: Known for its role in modulating neurotransmitter systems.
- Triazole and Thiazole rings : Associated with diverse biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased expression of pro-apoptotic markers.
Neuropharmacological Effects
The presence of the piperazine ring suggests that this compound may interact with serotonin and dopamine receptors. Computational docking studies indicate a strong binding affinity to these targets, which could translate into efficacy in treating psychiatric disorders such as anxiety and depression.
Key Findings:
- Serotonin Receptor Modulation : Compounds with similar piperazine structures have shown activity against serotonin receptors, potentially leading to anxiolytic effects.
- Dopamine Receptor Interaction : The compound may influence dopaminergic pathways, relevant in the treatment of mood disorders.
Anti-inflammatory Properties
In addition to anticancer and neuropharmacological activities, compounds with similar structural features have exhibited anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions like arthritis or other inflammatory diseases.
Case Studies
-
Study on Anticancer Efficacy :
A recent study evaluated the efficacy of related thiazole derivatives against colon carcinoma cells. The results indicated that modifications in the side chains significantly enhanced anticancer activity, suggesting that similar strategies could be applied to optimize the activity of our compound . -
Neuropharmacological Assessment :
A study focused on piperazine derivatives reported their effectiveness in reducing anxiety-like behaviors in animal models. These findings support further investigation into the neuropharmacological potential of our compound .
Q & A
Q. What are the standard synthetic routes for preparing 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-thiazole core. A common approach includes:
- Step 1: Condensation of thioglycolic acid with a thiophene-carbonitrile precursor under reflux to form the thiazole ring .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution. For example, reacting the intermediate with 4-(3-chlorophenyl)piperazine in PEG-400 solvent using Bleaching Earth Clay (pH-12.5) as a heterogeneous catalyst at 70–80°C for 1 hour .
- Step 3: Final purification via recrystallization in water/ethanol mixtures, monitored by TLC for reaction completion .
Q. How is structural characterization of this compound performed?
Methodological Answer:
Q. What in vitro assays are recommended for preliminary pharmacological evaluation?
Methodological Answer:
- Cytotoxicity Screening: Use the sulforhodamine B (SRB) assay on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Protocol:
- Reference Compound: Include CHS-828 (a known antitumor agent) for comparative analysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Q. How should contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Assay Reprodubility: Standardize protocols (e.g., cell passage number, serum batch, DMSO concentration ≤0.5%) .
- Dose-Response Analysis: Perform IC₅₀ calculations across multiple replicates. Use nonlinear regression models (e.g., GraphPad Prism) to minimize variability .
- Orthogonal Validation: Confirm results with alternative assays (e.g., apoptosis via flow cytometry or mitochondrial membrane potential assays) .
Q. What advanced analytical methods ensure purity and stability?
Methodological Answer:
- HPLC-PDA: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min. Monitor at 254 nm for degradation products .
- Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition onset >200°C indicates suitability for high-temperature formulations) .
- Quantum Chemical Calculations: Perform DFT (B3LYP/6-31G*) to predict electronic properties and reactivity sites, cross-referenced with experimental IR/NMR .
Q. How can reaction yields be optimized during scale-up?
Methodological Answer:
- Catalyst Screening: Test alternatives to Bleaching Earth Clay (e.g., zeolites or ionic liquids) to improve efficiency .
- Solvent Engineering: Replace PEG-400 with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Process Control: Implement real-time monitoring via inline FTIR to track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
